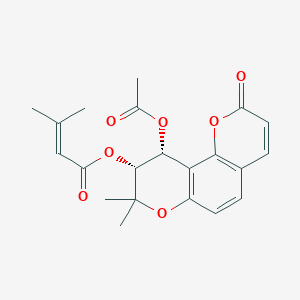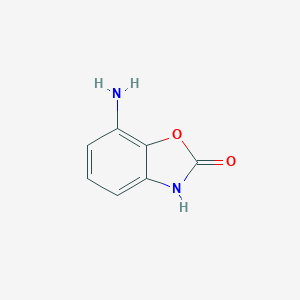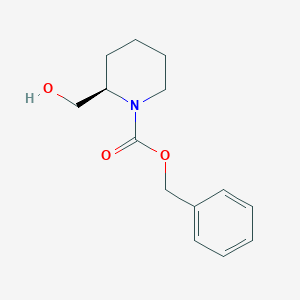
2-Hidroxi-7-nitrofluoreno
Descripción general
Descripción
2-Hydroxy-7-nitrofluorene (2H7NF) is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds. It is a highly versatile and useful compound with numerous applications in scientific research and industrial settings. 2H7NF is a colorless liquid with a sweet, pungent odor, and is soluble in organic solvents. Its chemical structure consists of a benzene ring fused with a nitro group and a hydroxy group.
Aplicaciones Científicas De Investigación
Estudios de Disrupción Endocrina
2-Hidroxi-7-nitrofluoreno se ha utilizado en estudios que investigan la activación metabólica disruptiva endocrina . Se ha encontrado que los hidrocarburos aromáticos policíclicos nitro (NPAH), uno de los contaminantes atmosféricos más importantes, pueden convertirse en metabolitos disruptivos endocrinos por el citocromo P450 1A1 (CYP1A1) en células humanas . Los metabolitos producidos son más tóxicos para los organismos acuáticos modelo (por ejemplo, algas verdes) que el compuesto original .
Investigaciones Ópticas
El compuesto se ha utilizado en investigaciones ópticas como un tinte solvatocrómico . Los tintes solvatocrómicos están ganando atención debido a sus propiedades únicas fotofísicas, antifúngicas y anticancerígenas . El compuesto muestra un comportamiento solvatocrómico claro cerca de la parte azul (370–420 nm) del espectro visible .
Estudios de Fluorescencia
This compound se ha utilizado en estudios de fluorescencia . Tiene una alta absortividad molar y un excelente rendimiento cuántico en la mayoría de los solventes; sin embargo, su fluorescencia se apaga completamente en agua . Esta propiedad puede ser favorable en aplicaciones de biomarcado, donde la fluorescencia de fondo debe mantenerse al mínimo .
Propiedades Antifúngicas y Anticancerígenas
Como se mencionó anteriormente, las isociano-aminoarenas solvatocrómicas (ICAArs), que incluyen this compound, han estado ganando atención debido a sus propiedades únicas fotofísicas, antifúngicas y anticancerígenas
Safety and Hazards
Direcciones Futuras
The future directions of research on 2-Hydroxy-7-nitrofluorene could involve a comprehensive understanding of its biotransformation process and the activation of various Nitropolycyclic Aromatic Hydrocarbons (NPAHs) catalyzed by human P450 enzyme . This could aid in the development of new methods for the detection and analysis of NPAHs in environmental samples .
Mecanismo De Acción
Target of Action
The primary target of 2-Hydroxy-7-nitrofluorene is DNA . This compound has been shown to interact with DNA, specifically by being linked into a 13mer DNA duplex opposite an abasic site .
Mode of Action
2-Hydroxy-7-nitrofluorene interacts with its target, DNA, by being covalently linked into the DNA duplex . The compound occupies a well-defined position in place of a base pair but can flip around the long axis on a millisecond time scale . This interaction can cause changes in the DNA structure and function.
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxy-7-nitrofluorene involve the conversion of nitro-aromatics to reduced products, notably the hydroxylamines, by the enzyme nitroreductase . These reduced products can interact directly with DNA and can cause mutations .
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed and distributed in the body . More research is needed to fully understand the compound’s pharmacokinetics and their impact on bioavailability.
Result of Action
The interaction of 2-Hydroxy-7-nitrofluorene with DNA can lead to mutations . Additionally, some of the metabolites of 2-Hydroxy-7-nitrofluorene are more toxic to certain organisms (e.g., Green algae) than the parent compound .
Action Environment
The action of 2-Hydroxy-7-nitrofluorene can be influenced by environmental factors. For instance, when mixed with reducing agents, including hydrides, sulfides, and nitrides, it may begin a vigorous reaction that culminates in a detonation . Furthermore, the compound may explode in the presence of a base such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Hydroxy-7-nitrofluorene are largely unexplored. It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been identified in human blood, suggesting that it may have some impact on cellular processes
Molecular Mechanism
It has been suggested that the compound may be converted to endocrine-disrupting metabolites by cytochrome P450 1A1 (CYP1A1) in human cells . The exact mechanism, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is still largely unexplored.
Metabolic Pathways
It has been suggested that the compound may be involved in certain metabolic processes, potentially interacting with various enzymes or cofactors
Subcellular Localization
It has been suggested that the compound may be linked into a 13mer DNA duplex opposite an abasic site , suggesting a potential role in DNA interactions
Propiedades
IUPAC Name |
7-nitro-9H-fluoren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-11-2-4-13-9(7-11)5-8-6-10(14(16)17)1-3-12(8)13/h1-4,6-7,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTOHJFKIJLYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Record name | 2-HYDROXY-7-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20506 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074871 | |
| Record name | 2-Hydroxy-7-nitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-hydroxy-7-nitrofluorene is a solid. | |
| Record name | 2-HYDROXY-7-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20506 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
6633-40-5 | |
| Record name | 2-HYDROXY-7-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20506 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 7-Nitro-9H-fluoren-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6633-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoren-2-ol, 7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002667838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-7-nitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-hydroxy-7-nitrofluorene interact with DNA and what are the downstream effects?
A1: 2-hydroxy-7-nitrofluorene (HNF) can be covalently linked into a DNA duplex, typically replacing a base pair to minimize steric strain []. NMR studies reveal that HNF preferentially resides within the DNA helix, adopting two distinct orientations with approximately equal populations []. This interaction allows researchers to investigate local DNA dynamics and hydration. For instance, HNF fluorescence reports on the ultrafast motions of water molecules directly interacting with the DNA helix, providing insights into the biopolymer's hydration shell dynamics [].
Q2: Can you describe the structural characteristics of 2-hydroxy-7-nitrofluorene, including its molecular formula, weight, and any relevant spectroscopic data?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of 2-hydroxy-7-nitrofluorene, these can be easily deduced from its structure.
Q3: How do structural modifications of 2-hydroxy-7-nitrofluorene influence its interactions with DNA?
A3: While the provided research focuses primarily on HNF, a related molecule, 2-aminopurine (2AP), offers insights into the structure-activity relationship []. When 2AP is incorporated into a DNA duplex, it leads to alterations in helical parameters and affects the base pair lifetimes of neighboring bases []. This suggests that even small structural changes in the fluorophore can impact its interaction with DNA and the subsequent structural and dynamic perturbations. Further research with systematically modified HNF derivatives would be needed to fully elucidate the structure-activity relationship for this molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



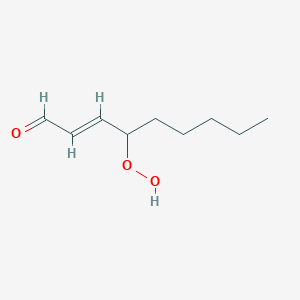
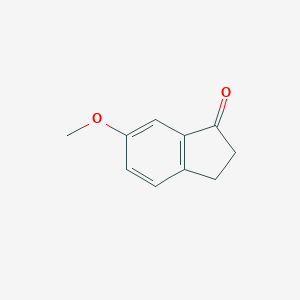

![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)
